

2,4,7-Trimethyloctane CAS number and molecular structure

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Compound of Interest

Compound Name: 2,4,7-Trimethyloctane

Cat. No.: B14564517

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An In-depth Technical Guide to 2,4,7-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4,7-trimethyloctane**, a branched alkane with increasing relevance in fuel science and as a reference compound in various chemical studies. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and potential applications.

Chemical Identity and Molecular Structure

CAS Number: 62016-38-0[1][2][3]

Molecular Formula: C₁₁H₂₄[1][2][4]

2,4,7-Trimethyloctane is a saturated hydrocarbon belonging to the alkane family. Its structure consists of an eight-carbon (octane) backbone with three methyl group substituents at the second, fourth, and seventh carbon positions.[2] The specific branching pattern of the methyl groups significantly influences its physical and chemical characteristics.[4]

Canonical SMILES: CC(C)CCC(C)CC(C)C[4]

InChI Key: DUHKHXHIPOGMOW-UHFFFAOYSA-N[4]

Physicochemical Properties

The following table summarizes the key quantitative data for **2,4,7-trimethyloctane**, providing a clear comparison of its physical and chemical properties.

Property	Value	Source
Molecular Weight	156.31 g/mol	[3][4]
Boiling Point	177 °C	[4]
Density	0.739 g/cm ³	[1]
Refractive Index	1.414	[1]
Flash Point	52.3 °C	[1]
Cetane Number	44.5	[4]
LogP	4.10480	[1]

Synthesis and Experimental Protocols

The primary method for synthesizing branched alkanes like **2,4,7-trimethyloctane** is through catalytic alkylation.[4] A common approach for this type of reaction is the Friedel-Crafts alkylation, which involves the reaction of an alkyl halide with a hydrocarbon in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation (General Method)

While a specific, detailed protocol for the synthesis of **2,4,7-trimethyloctane** is not readily available in the provided search results, the following is a generalized experimental procedure for a Friedel-Crafts alkylation reaction that can be adapted for this purpose. This protocol is based on the alkylation of a hydrocarbon backbone.

Materials:

- Octane (or a suitable octane derivative)

- Methyl chloride (or other methylating agent)
- Anhydrous Aluminum Chloride (AlCl_3) (Lewis acid catalyst)
- Anhydrous dichloromethane (solvent)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Stirring apparatus
- Inert atmosphere (e.g., nitrogen or argon)
- Separatory funnel
- Rotary evaporator
- Column chromatography setup (silica gel)
- Appropriate eluent system (e.g., hexane/ethyl acetate gradient)

Procedure:

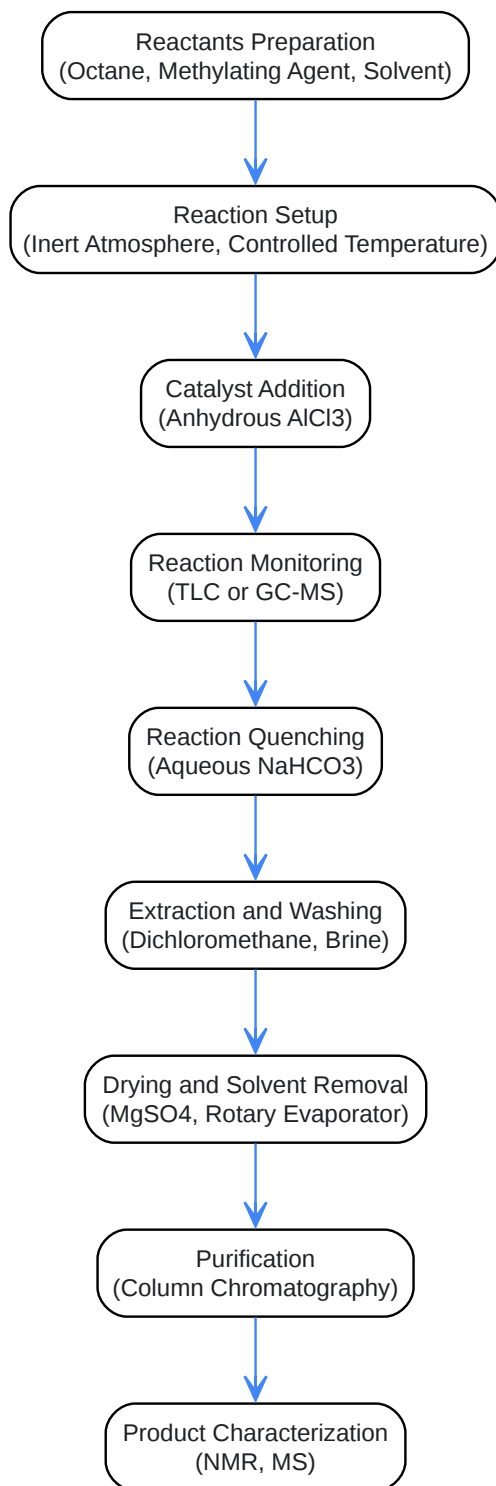
- To a dry round-bottom flask under an inert atmosphere, add the octane substrate. If necessary, dissolve it in a minimal amount of anhydrous dichloromethane.
- Add the methylating agent (e.g., methyl chloride) to the flask.
- Carefully add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) to the reaction mixture in small portions, as the reaction can be exothermic.
- Stir the reaction mixture at a controlled temperature. The optimal temperature and reaction time will depend on the specific reactants and should be determined through experimental optimization.

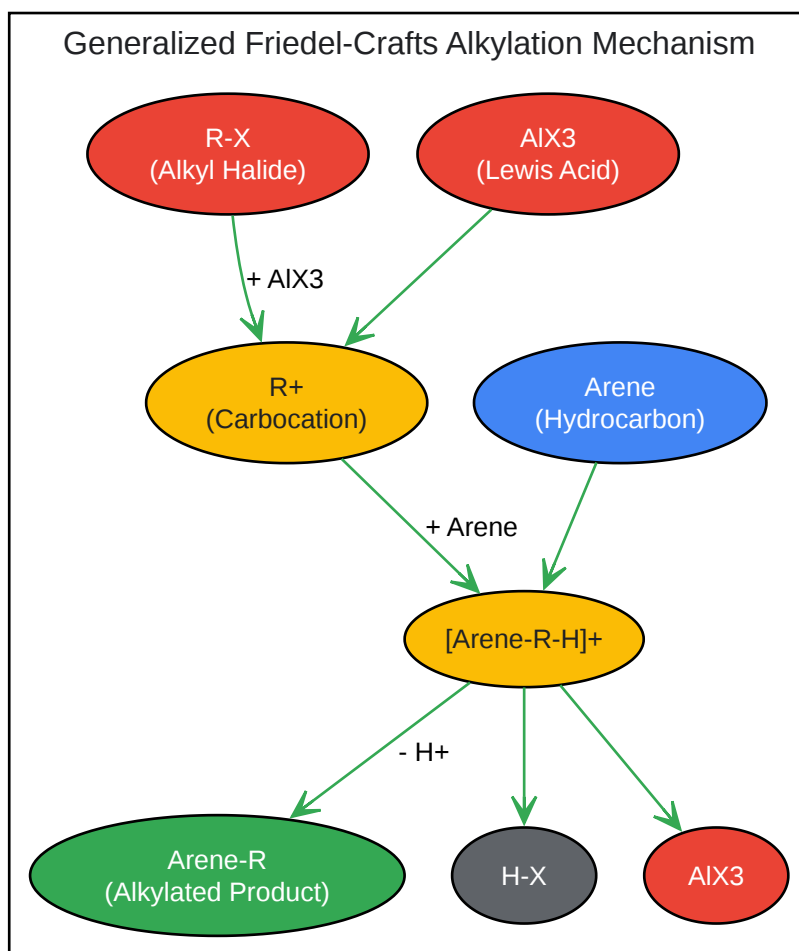
- Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system to isolate the **2,4,7-trimethyloctane**.
- Confirm the structure and purity of the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis process, the following diagrams have been generated using the DOT language.

Experimental Workflow for the Synthesis of 2,4,7-Trimethyloctane





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